L-Phenylglycine methyl ester hydrochloride

Overview

Description

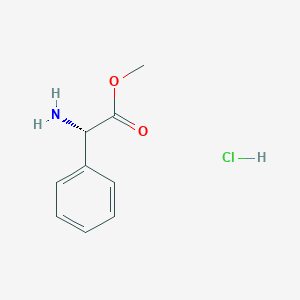

L-Phenylglycine methyl ester hydrochloride (CAS: 15028-39-4) is a chiral amino acid derivative with the molecular formula C₉H₁₁NO₂·HCl and a molecular weight of 201.65 g/mol. It is an off-white to white crystalline powder with a purity of ≥98% (HPLC) and is hygroscopic, requiring storage at -20°C in powder form . This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, chiral ligands, and peptidomimetics. For example, it is used in the synthesis of L-733,060, a piperidine-based compound developed via ring-closing metathesis (RCM) . Its methyl ester group enhances solubility in polar solvents like methanol and DMF, facilitating its use in coupling reactions and catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include:

Temperature: 60-80°C

Catalysts: Strong acids like sulfuric acid or hydrochloric acid

Solvents: Methanol or ethanol

Industrial Production Methods

Industrial production of L-Phenylglycine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Esterification: Benzeneacetic acid is reacted with methanol in the presence of a strong acid catalyst.

Reductive Amination: The ester is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Chemical Reactions Analysis

Types of Reactions

L-Phenylglycine methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Can be reduced to form primary amines.

Substitution: Undergoes nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Benzeneacetic acid derivatives.

Reduction: Primary amines.

Substitution: Various substituted benzeneacetic acid esters.

Scientific Research Applications

Pharmaceutical Development

L-Phenylglycine methyl ester hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its role in creating amino acid derivatives enhances drug efficacy. The compound is particularly valuable in the development of medications that require specific stereochemistry, which can influence the pharmacological activity of drugs.

Case Study: Synthesis of Amino Acid Derivatives

A study demonstrated the use of this compound in synthesizing novel amino acid derivatives that exhibited improved binding affinity to target receptors. The derivatives were tested for their potential as anti-cancer agents, showcasing the compound's utility in drug development.

Peptide Synthesis

This compound is extensively utilized in solid-phase peptide synthesis, a method that allows researchers to construct complex peptides with desired biological activities. The ability to create specific sequences of amino acids is crucial for drug discovery and development.

Data Table: Peptide Synthesis Applications

| Application Area | Specific Use | Outcome |

|---|---|---|

| Antibody Production | Used to synthesize peptide antigens | Enhanced immune response |

| Vaccine Development | Peptides derived for vaccine candidates | Improved immunogenicity |

| Enzyme Inhibitor Design | Synthesis of peptide-based inhibitors | Effective inhibition observed |

Chiral Catalysis

This compound functions as a chiral auxiliary in asymmetric synthesis, aiding chemists in producing enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the efficacy and safety of drugs can depend on their chirality.

Case Study: Asymmetric Synthesis

Research has shown that utilizing this compound as a chiral auxiliary leads to higher yields of desired enantiomers in the synthesis of various pharmaceuticals. For instance, its application in synthesizing chiral drugs has resulted in significant improvements in selectivity and yield.

Biochemical Research

In biochemical studies, this compound is employed to investigate neurotransmitter systems, contributing to our understanding of neurological conditions. Its role in modulating neurotransmitter activity makes it a valuable tool for developing potential treatments for disorders such as depression and anxiety.

Data Table: Biochemical Research Findings

| Research Focus | Findings | Implications |

|---|---|---|

| Neurotransmitter Modulation | Altered serotonin levels with compound use | Potential treatment for depression |

| Enzyme Activity | Inhibition of specific enzymes | Insights into metabolic pathways |

Material Science

The incorporation of this compound into polymer matrices enhances material properties, making it valuable for producing advanced materials used across various industries. Its unique chemical structure contributes to improved mechanical and thermal properties.

Case Study: Polymer Enhancement

A study highlighted how adding this compound to polymer composites resulted in increased tensile strength and thermal stability. These enhanced materials have applications in fields ranging from aerospace to biomedical engineering.

Mechanism of Action

The mechanism of action of L-Phenylglycine methyl ester hydrochloride involves its interaction with specific molecular targets in biological systems. It acts as a precursor in the synthesis of active pharmaceutical ingredients, where it undergoes enzymatic transformations to exert its effects. The molecular pathways involved include:

Enzymatic Hydrolysis: Conversion to active metabolites.

Receptor Binding: Interaction with specific receptors to modulate physiological responses.

Comparison with Similar Compounds

Enantiomeric Comparisons

D-Phenylglycine Methyl Ester Hydrochloride

- Structural Difference : The D-enantiomer (CAS: 19883-41-1) has the opposite stereochemistry at the α-carbon compared to the L-form.

- Molecular Recognition : Chiral macrocyclic phosphoramidates exhibit stronger recognition for the D-enantiomer due to preferential hydrogen bonding and π-π interactions .

- Applications : Used in asymmetric synthesis and as a precursor for antibiotics like D-cycloserine .

| Property | L-Phenylglycine Methyl Ester HCl | D-Phenylglycine Methyl Ester HCl |

|---|---|---|

| Optical Rotation ([α]D) | +7.0 (DMSO) | -6.8 (DMSO) |

| Melting Point | 189–190°C | 189–190°C |

| Purity (Industrial) | 99.6% | 99.5% |

Structural Analogs with Modified Aromatic Groups

4-Hydroxyphenylglycine Methyl Ester Hydrochloride

- Structural Difference : A hydroxyl group at the para position of the phenyl ring.

- Reactivity: The hydroxyl group increases polarity, reducing solubility in non-polar solvents but enhancing hydrogen-bonding capacity.

- Applications : Used in chiral fluorescent sensors due to its enhanced interaction with cyclodextrins .

Methyl (2R)-2-Amino-2-[4-(2-Methylpentyloxy)phenyl]acetate HCl

- Structural Difference : A 2-methylpentyloxy substituent on the phenyl ring.

- Synthesis : Prepared via Pd/C-catalyzed hydrogenation, yielding 100% purity as a white foam .

- Pharmacological Use : Intermediate in kinase inhibitors targeting cancer pathways .

Functional Derivatives with Modified Ester Groups

N-(4-Nitrobenzoyl)-L-Phenylglycine Methyl Ester

- Structural Difference : A 4-nitrobenzoyl group replaces the methyl ester’s hydrogen.

- Synthesis : Formed via condensation of L-phenylglycine methyl ester HCl with 4-nitrobenzoyl chloride (76% yield) .

- Applications : Key intermediate in terthiophene-based chiral sensors .

N-tert-Butylcarbamoyl Derivatives

- Structural Difference : Incorporates a bulky tert-butylcarbamoyl group.

- Synthesis : Achieved via multi-step reactions involving NaBH₄ reduction and Swern oxidation (59–85% yields) .

Key Research Findings

Chiral Recognition : The D-enantiomer is recognized 1.5× more efficiently than the L-form by macrocyclic phosphoramidates, attributed to optimal spatial alignment in the host-guest complex .

Industrial Synthesis : Optimized methods for D-phenylglycine methyl ester HCl achieve 95.49% yield and 99.6% purity via controlled sulfoxide chloride addition and vacuum distillation .

Pharmacological Utility : L-Phenylglycine methyl ester HCl is critical in synthesizing CTA095, a dual Etk/Src kinase inhibitor with anti-prostate cancer activity (IC₅₀ = 0.8 μM) .

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Biological Activity

L-Phenylglycine methyl ester hydrochloride (CAS No. 19883-41-1) is a compound with notable biological activities and applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

This compound has the following chemical properties:

- Molecular Formula : C₉H₁₂ClNO₂

- Molecular Weight : 201.65 g/mol

- Solubility : Soluble in water (0.985 mg/ml) and various organic solvents .

- Log P (octanol-water partition coefficient) : 1.71, indicating moderate lipophilicity .

1. Corrosion Inhibition

Recent studies have highlighted the use of this compound as a corrosion inhibitor for mild steel in hydrochloric acid solutions. The compound exhibits significant inhibition efficiency, which increases with concentration and temperature. The mechanism involves chemical adsorption on the metal surface, following the Langmuir adsorption isotherm .

Table 1: Corrosion Inhibition Efficiency

| Concentration (ppm) | Inhibition Efficiency (%) |

|---|---|

| 100 | 55 |

| 200 | 70 |

| 400 | 85 |

2. Antimicrobial Activity

L-Phenylglycine derivatives have shown antimicrobial properties against various bacterial strains. The methyl ester form has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating potential as an antibacterial agent .

Case Study: Antimicrobial Efficacy

A study conducted on the antibacterial activity of this compound revealed:

- Target Organisms : E. coli, S. aureus

- Minimum Inhibitory Concentration (MIC) :

- E. coli: 250 µg/ml

- S. aureus: 125 µg/ml

3. Role in Peptide Synthesis

The compound is utilized in peptide synthesis due to its ability to act as an amino acid building block. Its chiral nature allows for the creation of specific peptide sequences that can be tailored for therapeutic applications .

The biological activity of this compound can be attributed to its structural features:

- The presence of a phenyl group enhances hydrophobic interactions, facilitating binding to biological targets.

- The methyl ester group increases lipid solubility, allowing better membrane permeability.

Synthesis and Applications

This compound can be synthesized through various methods, including:

- Esterification of L-phenylglycine with methanol in the presence of hydrochloric acid.

- Utilizing chiral auxiliary techniques to ensure enantiomeric purity during synthesis.

Potential Applications

The compound's diverse biological activities suggest potential applications in:

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of L-Phenylglycine methyl ester hydrochloride in organic chemistry?

this compound serves as a chiral building block in peptide synthesis and the preparation of N-(α-bromoacyl)-α-amino esters. For example, it reacts with bromoacyl chlorides (e.g., (R,S)-2-bromo-3-methylbutanoyl chloride) in dichloromethane at 0°C, using triethylamine to neutralize HCl byproducts. Purification is achieved via recrystallization, yielding derivatives with moderate yields (61–67%) .

Q. How is the compound typically characterized for structural confirmation in synthetic workflows?

Researchers employ nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural validation. For instance, NMR chemical shifts (e.g., δ 7.25–7.14 ppm for aromatic protons) and MS molecular ion peaks (e.g., [M+H]) confirm purity and stereochemistry. These methods are critical for verifying intermediates in multi-step syntheses .

Q. What precautions are necessary when handling this compound in the laboratory?

The compound should be stored at -20°C in powder form or -80°C in solution to prevent hydrolysis. Reactions involving its free base require anhydrous conditions and inert atmospheres (e.g., nitrogen) to avoid racemization or degradation .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during the synthesis of derivatives from this compound?

Enantioselective biocatalysis in ionic liquids (e.g., imidazolium salts) may enhance stereochemical control, as these solvents stabilize transition states and improve enzyme activity. Chiral HPLC or NMR with shift reagents (e.g., Eu(hfc)) can monitor enantiomeric excess (ee) during reaction optimization .

Q. What strategies address low yields in one-pot syntheses involving this compound?

Sequential reagent addition and temperature control are critical. For example, in the synthesis of CTA095 (an anticancer agent), Pd/C-catalyzed hydrogenation and ammonium formate-driven reduction steps are performed under reflux, followed by RP-HPLC purification to isolate the target compound .

Q. How does the compound’s hydrochloride salt influence its reactivity in nucleophilic acyl substitution reactions?

The hydrochloride salt enhances solubility in polar aprotic solvents (e.g., DMF) but requires neutralization with bases like DIEA or triethylamine to liberate the free amine for nucleophilic attacks. Residual HCl can protonate intermediates, necessitating precise stoichiometry .

Q. What analytical methods resolve contradictions in reported reaction mechanisms for this compound derivatives?

Kinetic isotope effect (KIE) studies and density functional theory (DFT) calculations can differentiate between SN1 and SN2 pathways. For bromoacyl derivatives, isotopic labeling (C or O) tracks bond cleavage patterns during hydrolysis .

Q. How does the compound’s stereochemistry impact its biological activity in pharmacological studies?

Enantiomers may exhibit divergent binding affinities. For example, the (S)-enantiomer of phenylglycine derivatives shows higher selectivity for nitric oxide synthase (NOS) inhibition compared to the (R)-form, as demonstrated in plasma NO assays using L-NAME (a related compound) .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in large-scale syntheses of this compound intermediates?

Scale-up requires strict control of reaction parameters:

- Solvent selection : Dichloromethane or THF for solubility.

- Catalyst loading : Pd/C (10% w/w) for hydrogenation.

- Workup : Sequential extraction (e.g., ethyl acetate/brine) and column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How can researchers mitigate racemization during ester hydrolysis of this compound?

Acidic hydrolysis (1N HCl, THF/MeOH) at low temperatures (0–5°C) minimizes racemization. Alternatively, enzymatic hydrolysis with lipases in buffered media (pH 7–8) preserves stereochemical integrity .

Properties

IUPAC Name |

methyl (2S)-2-amino-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHMTBUWTGVEFG-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459060 | |

| Record name | Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15028-39-4 | |

| Record name | Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-2-Phenylglycine methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.